molecular formula C18H10N2O2S B2991136 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one CAS No. 313536-24-2

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

Cat. No.: B2991136
CAS No.: 313536-24-2
M. Wt: 318.35
InChI Key: HSRAFAOEQXTADE-UHFFFAOYSA-N
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Description

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core linked to a chromen-2-one (coumarin) moiety. This hybrid structure combines the π-electron-rich coumarin system with the nitrogen- and sulfur-containing imidazobenzothiazole scaffold, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O2S/c21-17-12(9-11-5-1-3-7-15(11)22-17)13-10-20-14-6-2-4-8-16(14)23-18(20)19-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAFAOEQXTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with chromen-2-one derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazo[2,1-b]benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a radiosensitizer in cancer therapy. Studies have shown that it can enhance the effectiveness of radiotherapy by increasing the sensitivity of cancer cells to radiation.

Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. For example, in cancer therapy, it may target DNA or proteins involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 7 ) increase molecular weight and polarity, while methyl groups (e.g., 8 ) enhance lipophilicity.
  • Thermal Stability : High melting points (306–310°C) suggest strong intermolecular interactions, common in fused heterocyclic systems .

Anticancer Activity

  • This compound Derivatives: Limited direct data, but structurally related coumarin-imidazothiazole hybrids exhibit antiviral activity against Parvovirus B19 .
  • Imidazo[2,1-b][1,3]benzothiazole Derivatives (): 3f (sulfonamide substituent): IC₅₀ = 0.097 μM against Hep G2 liver cancer cells. 3c (bromo substituent): IC₅₀ = 0.04 μM against A375C melanoma cells. Radiosensitizing effects observed at 0.054 μM (DNA fragmentation enhancement) .

Antioxidant Activity

  • This contrasts with the target compound’s lack of reported antioxidant data .

Critical Analysis :

  • The target compound’s coumarin moiety may enhance DNA intercalation or enzyme inhibition, but its biological profile remains underexplored compared to sulfonamide- or bromo-substituted analogs .
  • Structural optimization (e.g., introducing sulfonamide groups) could bridge the gap between its current applications and the potent anticancer activities seen in derivatives.

Biological Activity

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of imidazo[2,1-b][1,3]benzothiazole and chromen-2-one moieties. This structural complexity contributes to its varied biological activities, including anticancer, antiviral, and enzyme inhibition properties. The molecular formula for this compound is C19H12N2O2SC_{19}H_{12}N_2O_2S with a melting point of 169-171°C .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies indicate that it binds effectively to the active sites of target proteins, modulating their activity and leading to reduced tumor growth .
  • Case Studies : Research has highlighted the effectiveness of these compounds against various cancer cell lines. For example, a study reported that certain derivatives exhibited potent cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Inhibition of Parvovirus B19 : A study focused on synthesizing derivatives aimed at inhibiting Parvovirus B19 replication. Results indicated that some compounds significantly reduced viral replication in cell cultures, suggesting their potential as antiviral agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition : Some derivatives were tested for their inhibitory effects on carbonic anhydrase isoforms (hCA I, hCA II). Results showed selective inhibition profiles with certain compounds exhibiting K_i values in the range of 57.7–67.9 µM against hCA II, indicating promising therapeutic potential for conditions like glaucoma and cancer .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions : The cyclization of 2-aminobenzothiazole derivatives with aldehydes or ketones under acidic or basic conditions.
  • Optimization : Industrial production may utilize continuous flow reactors and green chemistry principles to enhance yield and sustainability.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is provided below:

Compound TypeBiological ActivityNotable Features
Benzo[d]imidazo[2,1-b]thiazole AntimicrobialSimilar structural framework
Benzothiazole Derivatives AnticancerKnown for diverse pharmacological properties
3-Imidazo[2,1-b][1,3]benzothiazole Anticancer & AntiviralUnique combination enhancing activity

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, achieving yields of 90–96% . Alternative approaches include cyclization reactions of hydrazonoyl halides with alkyl carbothioates or modifications of pre-existing imidazo[2,1-b]thiazole scaffolds . Key steps involve monitoring reactions via TLC and purification through crystallization (e.g., using dimethyl sulfoxide) .
Example Synthetic Data
Reaction yield: 90–96%
Catalyst: Eaton’s reagent (P₂O₅·MsOH)
Solvent: Solvent-free conditions

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P21/n) with unit cell parameters a = 3.8346 Å, b = 9.4848 Å, c = 37.236 Å, and β = 91.81° were resolved using a Bruker APEXII CCD diffractometer . Data refinement employs SHELXL software, which optimizes hydrogen bonding parameters (e.g., C–H⋯O interactions) and validates molecular geometry .

Q. What in vitro models are used to assess its biological activity?

  • Methodological Answer : Antiviral activity is tested in myeloblastoid UT7/EpoS1 cells and primary erythroid progenitor cells (EPCs), with viral replication quantified via qPCR . Antioxidant activity is evaluated using DPPH radical scavenging assays, reporting IC₅₀ values in µM ranges . Controls include untreated cells and reference compounds (e.g., ascorbic acid for antioxidants).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity across cellular models?

  • Methodological Answer : Discrepancies (e.g., cell viability vs. antiviral effects in UT7/EpoS1 vs. EPCs ) require dose-response validation, mechanistic profiling (e.g., apoptosis assays), and pathway analysis (RNA-seq). Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) differentiate cell-specific effects. Redundant assays (e.g., Western blot for protein targets) confirm reproducibility .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced pharmacological properties?

  • Methodological Answer :

Substitution patterns : Bromine or methoxy groups at position 7 improve steric fit in target pockets (see IC₅₀ shifts in ).

Scaffold hybridization : Coumarin-imidazothiazole hybrids enhance antiviral potency by 3–5-fold .

Computational docking : AutoDock Vina predicts binding affinities to targets like Fyn kinase . Validate via mutagenesis (e.g., Ala-scanning of kinase domains) .

Q. What challenges arise in computational modeling of ligand-target interactions?

  • Methodological Answer :

  • Limitations : Force fields (e.g., AMBER) may misrepresent π-π stacking in planar imidazothiazole cores .
  • Solutions : Hybrid QM/MM simulations refine electronic interactions. MD simulations (≥100 ns) assess stability of ligand-protein complexes .
  • Validation : Compare with SC-XRD-derived electron density maps (e.g., C–H⋯O bond distances ).

Q. How is target engagement validated in mechanistic studies?

  • Methodological Answer :

  • Kinase inhibition : Use ADP-Glo™ assays for Fyn kinase activity, correlating IC₅₀ with cellular phosphorylation (e.g., p-Src Y416) .
  • DNA targeting : Electrophoretic mobility shift assays (EMSAs) confirm compound-DNA binding .
  • Cellular thermal shift assays (CETSA) : Monitor protein denaturation to verify direct target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.